4-(Dimethylamino)phenylboronic acid

Catalog No.
S755333
CAS No.
28611-39-4
M.F
C8H12BNO2
M. Wt
165 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)phenylboronic acid

CAS Number

28611-39-4

Product Name

4-(Dimethylamino)phenylboronic acid

IUPAC Name

[4-(dimethylamino)phenyl]boronic acid

Molecular Formula

C8H12BNO2

Molecular Weight

165 g/mol

InChI

InChI=1S/C8H12BNO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6,11-12H,1-2H3

InChI Key

RIIPFHVHLXPMHQ-UHFFFAOYSA-N

SMILES

B(C1=CC=C(C=C1)N(C)C)(O)O

Canonical SMILES

B(C1=CC=C(C=C1)N(C)C)(O)O

The exact mass of the compound 4-(Dimethylamino)phenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Dimethylamino)phenylboronic acid (CAS 28611-39-4) is a highly electron-rich arylboronic acid utilized primarily as a precursor for Suzuki-Miyaura cross-coupling in the synthesis of advanced optical materials, fluorescent sensors, and functionalized polymers . Characterized by the strong electron-donating N,N-dimethylamino (-NMe2) group at the para position, it serves as a potent "push" moiety in push-pull chromophores. While it undergoes standard palladium-catalyzed C-C bond formation, its pronounced electronic properties significantly alter its reactivity profile, requiring specific handling and optimized coupling conditions compared to unsubstituted baselines.

Procuring generic electron-rich boronic acids, such as 4-methoxyphenylboronic acid, fails when designing intramolecular charge transfer (ICT) systems, as the weaker methoxy donor cannot achieve the deep bathochromic (red) shifts required for near-infrared (NIR) imaging or low-bandgap materials[1]. Conversely, substituting with 4-aminophenylboronic acid introduces a reactive primary amine that can poison palladium catalysts or undergo competitive N-arylation during cross-coupling, necessitating costly protection and deprotection steps. Furthermore, the strong para-electron-donating nature of 4-(dimethylamino)phenylboronic acid makes it uniquely susceptible to protodeborylation and photoisomerization, meaning standard coupling protocols optimized for generic phenylboronic acids will often yield poor results without targeted condition modifications [2].

Quantitative Bathochromic Shift in Push-Pull Chromophore Design

In the synthesis of push-pull fluorophores, the choice of the electron-donating group directly dictates the emission wavelength. Comparative studies demonstrate that incorporating 4-(dimethylamino)phenylboronic acid yields pronounced red-shifted emission spectra (e.g., 533 nm in specific indolizine scaffolds) due to a strong intramolecular charge transfer (ICT) process [1]. In contrast, substitution with 4-methoxyphenylboronic acid or unsubstituted phenylboronic acid results in significantly shorter emission wavelengths (462–492 nm)[1]. This 40–70 nm bathochromic shift is critical for tuning dyes toward the red/NIR spectrum.

Evidence DimensionEmission wavelength (bathochromic shift) via ICT
Target Compound Data533 nm emission (strong ICT via -NMe2 group)
Comparator Or Baseline4-Methoxyphenylboronic acid (462–492 nm emission)
Quantified Difference41–71 nm red shift
ConditionsIndolizine-based fluorophore scaffolds measured in solvent media

Buyers developing NIR dyes, DSSCs, or advanced optical materials must select the dimethylamino derivative to achieve the necessary low-energy charge transfer states that weaker donors cannot provide.

Cross-Coupling Processability and Protodeborylation Risks

The strong para-electron-donating nature of 4-(dimethylamino)phenylboronic acid significantly alters its cross-coupling kinetics compared to standard arylboronic acids. During the synthesis of 3-arylenoyltetramic acid libraries via Suzuki-Miyaura coupling, standard conditions that yield 50–99% for phenylboronic acid and 4-methoxyphenylboronic acid resulted in poor yields for the dimethylamino analog due to competitive protodeborylation and light-induced E-to-Z isomerization[1]. Achieving quantitative functionalization with this compound requires modified palladium-catalyzed conditions, such as specific solvent ratios (e.g., DMF/H2O) or lower temperatures, to suppress degradation pathways [1].

Evidence DimensionCoupling yield under standard unoptimized conditions
Target Compound DataPoor yield (high susceptibility to protodeborylation and photoisomerization)
Comparator Or BaselinePhenylboronic acid / 4-methoxyphenylboronic acid (50–99% yield)
Quantified DifferenceSignificant yield reduction unless conditions are specifically modified
ConditionsPd-catalyzed Suzuki-Miyaura coupling with dioxinones at room temperature

Process chemists must anticipate modifying standard coupling protocols (e.g., adjusting temperature, base, or solvent) when procuring this compound to avoid catastrophic yield losses.

pH-Responsive Sensor Design Capabilities

4-(Dimethylamino)phenylboronic acid provides a built-in protonation site (the tertiary amine) that is highly valuable for sensor design. In fluorescent scaffolds, decreasing the pH (e.g., from 7.0 to 3.0) protonates the dimethylamino group, disrupting the ICT effect and triggering a dramatic blue shift (e.g., from 522 nm to 476 nm) along with enhanced fluorescence intensity [1]. This ratiometric response is structurally impossible to achieve using non-basic comparators like 4-methoxyphenylboronic acid, making the dimethylamino derivative uniquely suited for environmental and biological pH monitoring [1].

Evidence DimensionpH-dependent emission shift
Target Compound Data46 nm blue shift (522 nm to 476 nm) upon protonation at pH 3.0
Comparator Or Baseline4-Methoxyphenylboronic acid (No pH-responsive ICT disruption)
Quantified DifferenceExclusive pH-responsive emission shift
ConditionsFluorescent probe evaluation across pH 3.0 to 7.0

Researchers procuring precursors for smart sensors or biological probes require this specific compound to engineer pH-dependent optical switching mechanisms.

Synthesis of Push-Pull Dyes for Dye-Sensitized Solar Cells (DSSCs)

Because of its superior electron-donating capabilities compared to methoxy analogs, this compound is heavily procured as a primary building block for organic dyes in DSSCs . It efficiently lowers the HOMO-LUMO gap, facilitating broad-spectrum light absorption and efficient electron injection into semiconductor materials.

Development of Ratiometric Fluorescent pH and Ion Sensors

Leveraging the protonatable nature of the tertiary amine, this compound is ideal for synthesizing environmental and biological sensors [1]. It allows for the creation of probes that exhibit distinct colorimetric or fluorometric shifts in response to pH changes or specific ion binding mechanisms.

Post-Polymerization Modification of RAFT Polymers

In materials science, this compound is utilized to install functional groups onto well-defined polymers derived from reversible addition-fragmentation chain-transfer (RAFT) polymerization [2]. Its tertiary amine structure avoids the catalyst poisoning and competitive side reactions associated with primary amine analogs, enabling quantitative functionalization under modified Suzuki-Miyaura conditions.

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-(Dimethylamino)phenylboronic acid

Dates

Last modified: 08-15-2023

Explore Compound Types